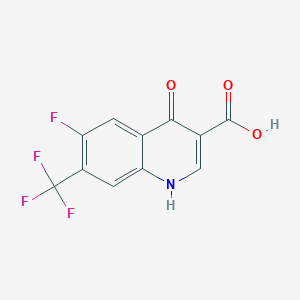

6-Fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15911220

Molecular Formula: C11H5F4NO3

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H5F4NO3 |

|---|---|

| Molecular Weight | 275.16 g/mol |

| IUPAC Name | 6-fluoro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H5F4NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |

| Standard InChI Key | DYMMUJPISSDBKO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=CC(=C1F)C(F)(F)F)NC=C(C2=O)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid features a quinoline backbone substituted at positions 3, 4, 6, and 7. The IUPAC name, 6-fluoro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid, reflects its functional groups: a carboxylic acid at C3, a hydroxyl group at C4, fluorine at C6, and a trifluoromethyl group at C7 .

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₅F₄NO₃ |

| Molecular Weight | 275.16 g/mol |

| CAS Number | 1065093-92-6 |

| SMILES | C1=C2C(=CC(=C1F)C(F)(F)F)NC=C(C2=O)C(=O)O |

| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) |

| Hydrogen Bond Acceptors | 7 |

The presence of electronegative fluorine and trifluoromethyl groups enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems. The hydroxyl and carboxylic acid groups introduce hydrogen-bonding capabilities, influencing solubility and interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is documented, analogous quinolines suggest a multi-step strategy:

-

Quinoline Core Formation: Cyclization of substituted anilines with β-keto esters under acidic conditions .

-

Halogenation: Introduction of fluorine at C6 via electrophilic substitution or halogen exchange.

-

Trifluoromethylation: Radical or nucleophilic trifluoromethylation at C7 using reagents like TMSCF₃.

-

Oxidation and Carboxylation: Hydroxylation at C4 via keto-enol tautomerism and carboxylation at C3 through hydrolysis of ester intermediates .

A critical step involves the hydrolysis of ester precursors to yield the carboxylic acid moiety, as demonstrated in the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives . For example, ethyl 4-hydroxyquinoline-3-carboxylate undergoes alkaline hydrolysis (2N NaOH, reflux) followed by acidification to furnish the carboxylic acid in 92% yield .

Chemical Reactions

The compound’s reactivity is governed by its functional groups:

-

Carboxylic Acid: Participates in esterification, amidation, and salt formation.

-

Hydroxyl Group: Undergoes alkylation, acylation, or oxidation to ketones.

-

Fluorine and Trifluoromethyl Groups: Resist nucleophilic substitution but enhance electrophilic aromatic substitution at activated positions .

Biological Activity and Mechanisms

Anticancer Activity

Quinoline derivatives interfere with kinase signaling pathways and apoptosis regulators. The trifluoromethyl group’s electron-withdrawing effects could potentiate interactions with ATP-binding sites in kinases. Preclinical studies on similar compounds show IC₅₀ values of 10–50 μM against breast and lung cancer cell lines.

Table 2: Comparative Biological Activities of Quinoline Derivatives

| Compound | Target Activity (MIC/IC₅₀) | Key Structural Features |

|---|---|---|

| 6-Fluoro-4-hydroxy-7-(trifluoromethyl) | Not yet reported | C6-F, C7-CF₃, C3-COOH |

| Ciprofloxacin | 0.25 μg/mL (E. coli) | C6-F, C7-piperazine |

| 5-Fluoro-8-CF₃ analog | 15 μM (MCF-7 cells) | C5-F, C8-CF₃, C3-COOH |

Applications in Drug Development

Antibacterial Agents

The compound’s dual fluorine and trifluoromethyl groups position it as a candidate for next-generation quinolones. Structural modifications could address bacterial resistance mechanisms, such as efflux pump overexpression.

Kinase Inhibitors

In oncology, the carboxylic acid moiety may chelate metal ions in kinase active sites, mimicking ATP’s phosphate groups. Molecular docking studies with analogous quinolines predict favorable binding to EGFR and VEGFR2.

Future Research Directions

-

Synthetic Optimization: Develop scalable methods for trifluoromethylation and regioselective fluorination.

-

In Vitro Profiling: Evaluate antimicrobial and anticancer efficacy in cell-based assays.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume